1-Bromo-3-methyl-2-butanone
Overview
Description
1-Bromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H9BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-butanone can be synthesized through the bromination of 3-methyl-2-butanone. The procedure involves the following steps :
- A solution of 3-methyl-2-butanone in anhydrous methanol is prepared.
- The solution is cooled to 0–5°C using an ice-salt bath.
- Bromine is added in a rapid, steady stream while maintaining the temperature below 10°C.
- The reaction mixture is stirred until the red color of bromine fades, indicating the completion of the reaction.
- The mixture is then washed with water and diethyl ether, followed by drying over anhydrous calcium chloride.
- The product is purified by distillation under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of efficient cooling systems and continuous monitoring of reaction parameters are essential in industrial settings.
Chemical Reactions Analysis
1-Bromo-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-2-butanone.
Reduction Reactions: The compound can be reduced to 3-methyl-2-butanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized products depending on the reagents used.
Common reagents and conditions for these reactions include:
Substitution: Aqueous sodium hydroxide at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Scientific Research Applications
1-Bromo-3-methyl-2-butanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research on brominated ketones includes their potential use in developing pharmaceuticals.
Industry: It is employed in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-2-butanone involves its reactivity as a brominated ketone. The bromine atom makes the compound highly electrophilic, facilitating nucleophilic substitution reactions. The carbonyl group also participates in various reactions, including reductions and oxidations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or reagents used.
Comparison with Similar Compounds
1-Bromo-3-methyl-2-butanone can be compared with other brominated ketones, such as:
3-Bromo-2-butanone: Similar in structure but with the bromine atom at a different position.
1-Bromo-3-methylbutane: A brominated alkane with different reactivity.
3-Bromo-3-methyl-2-butanone: An isomer with the bromine atom on the same carbon as the methyl group.
The uniqueness of this compound lies in its specific reactivity patterns and the position of the bromine atom, which influences its chemical behavior and applications.
Biological Activity
1-Bromo-3-methyl-2-butanone is a brominated ketone with the molecular formula CHBrO. It has garnered attention in various fields, particularly in chemistry and biology, due to its unique reactivity and potential applications. This article explores the biological activity of this compound, including its mechanism of action, cytotoxic effects, and relevant case studies.
This compound is characterized by the presence of a bromine atom attached to a carbonyl group, making it highly electrophilic. The electrophilic nature facilitates nucleophilic substitution reactions, which are pivotal in its biological interactions. The compound can undergo various reactions such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide ions, leading to the formation of 3-methyl-2-butanone.
- Reduction Reactions : It can be reduced to 3-methyl-2-butanol using reducing agents such as lithium aluminum hydride.
- Oxidation Reactions : Oxidation can yield carboxylic acids or other oxidized products depending on the reagents used .
The biological activity is primarily attributed to its ability to interfere with cellular processes, particularly through interactions with nucleophiles in biological systems.
Cytotoxic Activity
This compound has been reported to exhibit in vitro cytotoxic activity , making it a candidate for further exploration in cancer therapy. Its mechanism involves the inhibition of cell growth by interfering with DNA replication and protein synthesis. This property is particularly relevant in developing therapeutic agents targeting cancer cells .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Cytotoxicity | Inhibits cell growth; potential anti-cancer properties |
Nucleophilic Substitution | Reacts with biological nucleophiles, affecting metabolic pathways |
Enzyme Interaction | Used in studies involving enzyme-catalyzed reactions |
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Cytotoxicity in Cancer Cells : Research demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The study indicated that it could inhibit cell proliferation effectively while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
- Mechanistic Insights : Investigations into the mechanism revealed that this compound acts by forming adducts with critical cellular components, leading to apoptosis in targeted cells. This was evidenced by increased markers of apoptosis and decreased viability in treated cell lines .
- Synthetic Applications : Beyond its biological activity, this compound serves as an intermediate in organic synthesis, facilitating the production of more complex organic molecules used in pharmaceuticals and fine chemicals .
Safety and Handling
Due to its reactive nature, this compound poses several hazards:
- Toxicity : Harmful if inhaled or swallowed; skin contact may cause irritation.
- Flammability : Classified as a flammable liquid and vapor .
Proper safety measures should be implemented when handling this compound to mitigate risks associated with exposure.
Properties
IUPAC Name |
1-bromo-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTPEAXKKUPBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447581 | |
Record name | 1-bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-55-6 | |
Record name | 1-bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-methyl-butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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